molecular formula C16H14N2S B5533409 4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione

4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione

Cat. No.: B5533409
M. Wt: 266.4 g/mol
InChI Key: FLIRWTPNJAWODN-UHFFFAOYSA-N
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Description

4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione is a heterocyclic compound that features a phthalazine core with a thione group and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione typically involves the reaction of 3,4-dimethylphenylhydrazine with phthalic anhydride, followed by cyclization and thionation. The reaction conditions often include:

  • Step 1: Formation of Hydrazone

      Reagents: 3,4-dimethylphenylhydrazine and phthalic anhydride

      Conditions: Reflux in ethanol or another suitable solvent

  • Step 2: Cyclization

      Reagents: Hydrazone intermediate

      Conditions: Heating under acidic conditions to promote cyclization to form the phthalazine ring

  • Step 3: Thionation

      Reagents: Lawesson’s reagent or phosphorus pentasulfide (P2S5)

      Conditions: Heating under an inert atmosphere to introduce the thione group

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phthalazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced phthalazine derivatives

    Substitution: Halogenated or nitrated derivatives of the dimethylphenyl ring

Scientific Research Applications

4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dimethylphenyl)-2H-phthalazine-1-one: Similar structure but with a carbonyl group instead of a thione group.

    4-(3,4-dimethylphenyl)-2H-phthalazine-1-thiol: Similar structure but with a thiol group instead of a thione group.

    4-(3,4-dimethylphenyl)-2H-phthalazine-1-sulfonamide: Similar structure but with a sulfonamide group.

Uniqueness

4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIRWTPNJAWODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=S)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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